N-[(4-Hydroxy-8-iodoisoquinolin-3-YL)carbonyl]glycine
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Overview
Description
Preparation Methods
The synthesis of N-[(4-HYDROXY-8-IODOISOQUINOLIN-3-YL)CARBONYL]GLYCINE involves several steps. The starting material is typically an isoquinoline derivative, which undergoes iodination to introduce the iodine atom at the 8-position. This is followed by hydroxylation at the 4-position. The resulting intermediate is then subjected to acylation with glycine to form the final product . Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of specific catalysts and reaction conditions.
Chemical Reactions Analysis
N-[(4-HYDROXY-8-IODOISOQUINOLIN-3-YL)CARBONYL]GLYCINE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(4-HYDROXY-8-IODOISOQUINOLIN-3-YL)CARBONYL]GLYCINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying the function of specific enzymes and proteins.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-HYDROXY-8-IODOISOQUINOLIN-3-YL)CARBONYL]GLYCINE involves its interaction with specific molecular targets, such as the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes. By inhibiting these enzymes, the compound can modulate the cellular response to hypoxia, leading to various physiological effects . The pathways involved include the stabilization of HIF proteins and the activation of downstream genes that promote cell survival and adaptation to low oxygen conditions .
Comparison with Similar Compounds
N-[(4-HYDROXY-8-IODOISOQUINOLIN-3-YL)CARBONYL]GLYCINE can be compared with other similar compounds, such as:
- N-[(4-HYDROXY-8-BROMOISOQUINOLIN-3-YL)CARBONYL]GLYCINE
- N-[(4-HYDROXY-8-CHLOROISOQUINOLIN-3-YL)CARBONYL]GLYCINE
- N-[(4-HYDROXY-8-FLUOROISOQUINOLIN-3-YL)CARBONYL]GLYCINE
These compounds share a similar core structure but differ in the halogen atom at the 8-position. The uniqueness of this compound lies in its specific interactions with molecular targets and its distinct chemical reactivity due to the presence of the iodine atom .
Properties
Molecular Formula |
C12H9IN2O4 |
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Molecular Weight |
372.11 g/mol |
IUPAC Name |
2-[(4-hydroxy-8-iodoisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H9IN2O4/c13-8-3-1-2-6-7(8)4-14-10(11(6)18)12(19)15-5-9(16)17/h1-4,18H,5H2,(H,15,19)(H,16,17) |
InChI Key |
FUMNLXHPILGSLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC=C2C(=C1)I)C(=O)NCC(=O)O)O |
Origin of Product |
United States |
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